molecular formula C10H13NO B8791045 3-Phenylpropylformamide CAS No. 89332-53-6

3-Phenylpropylformamide

Cat. No. B8791045
CAS RN: 89332-53-6
M. Wt: 163.22 g/mol
InChI Key: DTMJCJINCCWTTG-UHFFFAOYSA-N
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Patent
US05922770

Procedure details

(2E)-5-Amino-5-methylhex-2-enoic acid N-methyl-N-((1R)-1-(N-methyl-N-(3-phenylpropyl)carbamoyl)-2-(2-naphthyl)ethyl)amide ##STR116## N-(3-Phenylpropyl)formamide ##STR117## 3-Phenylproylamine (10 ml, 70.0 mmol) was added at 0° C. dropwise to formic acid (80 ml). Acetic acid anhydride (30 ml) was added dropwise to the reaction mixture. After the addition the reaction mixture was warmed to room temperature. It was stirred for 2.5 h. It was cooled to 0° C. Water (30 ml) was added dropwise. The reaction mixture was warmed to room temperature. The solvent was removed in vacuo. The residue was dissolved in ethyl acetate (300 ml). The organic phase was washed with saturated sodium chloride solution (2×150 ml) and with saturated sodium hydrogen carbonate solution (200 ml). It was dried over magnesium sulfate. The solvent was removed in vacuo to furnish 5.82 g of N-(3-phenylpropyl)formamide, which was used without further purification.
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CN([C@@H]([C:24](=[O:36])[N:25](C)[CH2:26][CH2:27][CH2:28][C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1)CC1C=CC2C(=CC=CC=2)C=1)C(=O)/C=C/CC(N)(C)C.C(O)=O.C(OC(=O)C)(=O)C>O>[C:29]1([CH2:28][CH2:27][CH2:26][NH:25][CH:24]=[O:36])[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
CN(C(\C=C\CC(C)(C)N)=O)[C@H](CC1=CC2=CC=CC=C2C=C1)C(N(CCCC1=CC=CC=C1)C)=O
Name
Quantity
80 mL
Type
reactant
Smiles
C(=O)O
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
It was stirred for 2.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
It was cooled to 0° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed to room temperature
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate (300 ml)
WASH
Type
WASH
Details
The organic phase was washed with saturated sodium chloride solution (2×150 ml) and with saturated sodium hydrogen carbonate solution (200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
It was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
C1(=CC=CC=C1)CCCNC=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.82 g
YIELD: CALCULATEDPERCENTYIELD 50.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.